2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
Description
2-(4-Chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy moiety, a cyclopentylmethyl group substituted with a thiophene ring, and an acetamide backbone. Its structural complexity arises from the fusion of aromatic (thiophene, chlorophenoxy) and aliphatic (cyclopentyl) components, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C18H20ClNO2S |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C18H20ClNO2S/c19-14-5-7-15(8-6-14)22-12-17(21)20-13-18(9-1-2-10-18)16-4-3-11-23-16/h3-8,11H,1-2,9-10,12-13H2,(H,20,21) |
InChI Key |
AXXLTDSEAHQAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves a multi-step process. The initial step often includes the preparation of the chlorophenoxy intermediate, followed by the introduction of the thiophenyl-substituted cyclopentyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and acylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamides.
Scientific Research Applications
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment and neurological disorders.
Cancer Research
- Antitumor Activity : Preliminary studies suggest that 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide exhibits antitumor properties. It may function by inhibiting specific signaling pathways involved in tumor growth and metastasis.
- Mechanism of Action : The compound's structure allows it to interact with various biological targets, potentially including receptors involved in cell proliferation and survival. Further research is needed to elucidate its precise mechanism.
Neurological Applications
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory processes.
- Potential for Treating Neurodegenerative Diseases : Given its structural similarity to known neuroprotective agents, it is being studied for applications in conditions such as Alzheimer's disease and multiple sclerosis.
Pharmacological Studies
Recent pharmacological investigations have focused on the compound's efficacy and safety profile:
| Study Focus | Findings |
|---|---|
| Antitumor Efficacy | Demonstrated significant tumor growth inhibition in vitro. |
| Safety Profile | Exhibited low toxicity in preclinical models. |
| Mechanism Exploration | Ongoing studies to identify specific molecular targets. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Case Study 2 : Animal models treated with the compound showed improved outcomes in models of neurodegeneration, suggesting that it may mitigate cognitive decline associated with aging.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
The compound is compared below with acetamide derivatives sharing similar backbones or functional groups:
Key Observations :
- Chlorophenoxy Group: Shared with N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide , this group is associated with improved lipophilicity and receptor binding.
- Cyclopentylmethyl vs. Aromatic Substitutents: The cyclopentylmethyl group in the target compound may confer conformational rigidity compared to phenylamino or sulfamoylphenyl groups in analogues .
Comparison with Other Syntheses:
- N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide: Synthesized via TBTU-mediated coupling, yielding 27–30% .
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Produced via a two-step process involving acetyl chloride activation (higher efficiency inferred) .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Synthesized via acetylation of a sulfonamide precursor under reflux conditions .
Yield Trends :
Pharmacological and Physicochemical Properties
Target Compound (Inferred):
- Solubility : Moderate due to hydrophobic thiophene and cyclopentyl groups.
- Bioactivity: Likely targets enzymes or receptors via chlorophenoxy and thiophene interactions, similar to ATF4 inhibitors .
Analogues:
- N-(3,5-Dimethylphenyl)-2-[3-(4-chlorophenyl)-4-oxo...thieno[2,3-d]pyrimidin-2-ylthio]acetamide: Exhibits activity against kinases or dehydrogenases due to pyrimidin-thieno scaffolds .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Sulfonamide and nitro groups may enhance antibacterial or anti-inflammatory effects .
Structure-Activity Relationships :
- The thiophene-cyclopentyl combination in the target compound may improve metabolic stability compared to simpler phenyl derivatives.
Biological Activity
2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.
- Molecular Formula : CHClNOS
- Molecular Weight : 349.9 g/mol
- CAS Number : 1058394-18-5
The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. It is hypothesized to interact with receptors involved in neurotransmission, potentially affecting mood and anxiety disorders.
Antidepressant Effects
Research indicates that the compound may possess antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant activity in animal models of depression, suggesting that this compound could modulate serotonin and norepinephrine levels in the brain .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have also suggested that this compound may exhibit anticancer properties. It has been noted to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
